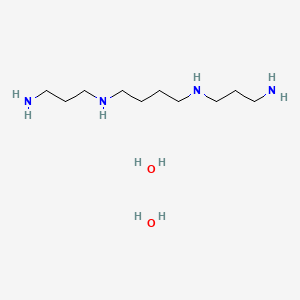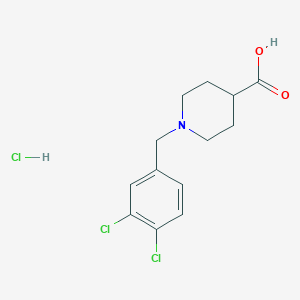
4-(4-Methyl-thiazol-2-yl)-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the class of organic compounds known as benzylamines, which are characterized by a benzene ring attached to an amine group. In this particular molecule, the benzene ring is further substituted with a 4-methyl-thiazol-2-yl group, indicating the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure.
Synthesis Analysis
The synthesis of thiazole derivatives, such as 4-(4-Methyl-thiazol-2-yl)-benzylamine, often involves the functionalization of arylamines. A novel method for synthesizing 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization under metal-free conditions . This approach is atom economic and environmentally friendly, suggesting a potential pathway for the synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry of related thiazole compounds has been optimized using density functional theory (DFT) methods, and the results are in good agreement with experimental data . Such studies provide insights into the electronic structure, hydrogen bonding sites, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, 4-(benzo[d]thiazol-2-yl)benzenamine, a related compound, has been used to synthesize thiazolidin-4-one derivatives through a reaction with substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid . Additionally, reactions with aryl isothiocyanates and subsequent cyclization with acid can yield oxadiazinane-thiones and triazinane-thiones . These reactions demonstrate the versatility of thiazole derivatives in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be extensively studied through spectroscopic methods and crystallography. Compounds such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been characterized by FTIR, NMR, and X-ray diffraction, with their properties further investigated by DFT quantum chemical methods . The solvent effects on molecular aggregation have also been studied, revealing the influence of substituent groups on molecule aggregation interactions . Additionally, the thermal behavior of these compounds can be summarized using TG/DTA thermograms .
Aplicaciones Científicas De Investigación
1. Drug Discovery and Synthesis
- 4-(4-Methyl-thiazol-2-yl)-benzylamine is utilized as a building block in drug discovery, offering opportunities for chemical space exploration around the molecule as a ligand for targeted therapies (Durcik et al., 2020).
- It serves as a precursor in the synthesis of various compounds, showcasing its versatility in synthetic chemistry (Uma et al., 2018).
2. Antimicrobial Properties
- Several derivatives of 4-(4-Methyl-thiazol-2-yl)-benzylamine exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents (Shelke et al., 2014).
3. Enzyme Inhibition and Anti-Inflammatory Activities
- Compounds containing 4-(4-Methyl-thiazol-2-yl)-benzylamine show potential as enzyme inhibitors and possess anti-inflammatory properties, which could have therapeutic applications (Smelcerovic et al., 2015).
4. Anticancer Research
- Derivatives of this compound have been explored for their potential anticancer properties, showing promise against specific cancer cell lines (Nofal et al., 2014).
5. Photovoltaic Applications
- Some studies have investigated the use of 4-(4-Methyl-thiazol-2-yl)-benzylamine derivatives in the development of organic solar cells, highlighting its potential in renewable energy technologies (Wu et al., 2009).
Propiedades
IUPAC Name |
[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNURMQVBNZKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-thiazol-2-yl)-benzylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

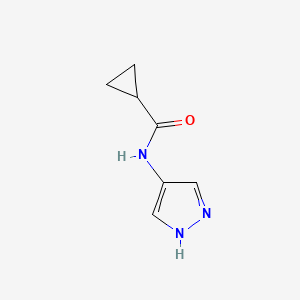
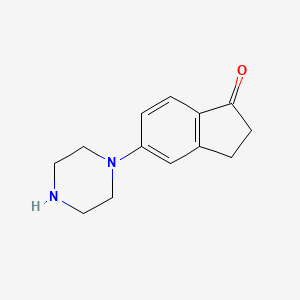
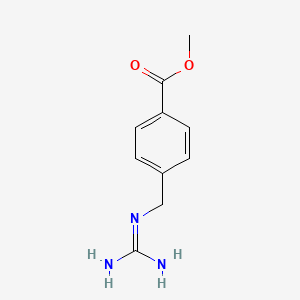
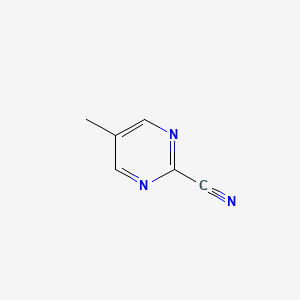
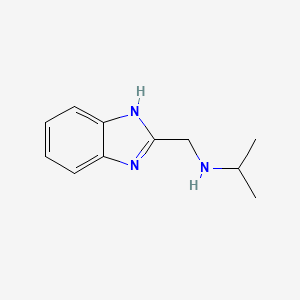
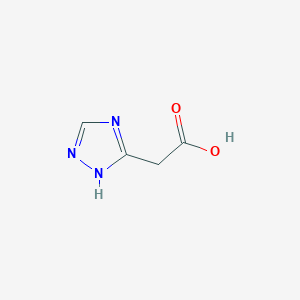
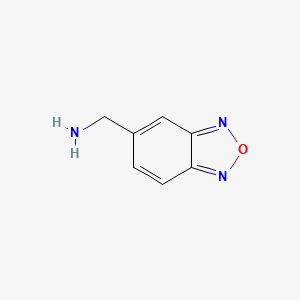
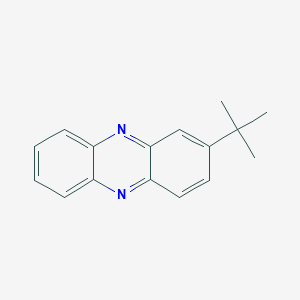
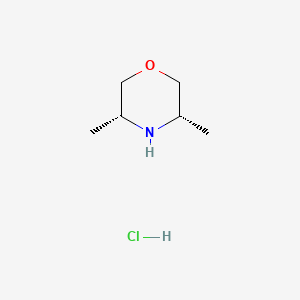
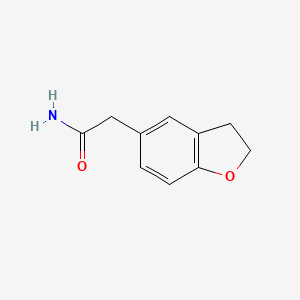
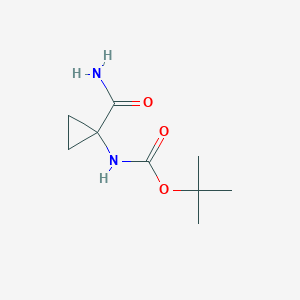
![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)
